omega-conotoxin MVIIC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

OMEGA-CONOTOXINA MVIIC es una toxina peptídica derivada del veneno de la especie de caracol cono Conus magus. Este compuesto es conocido por su capacidad para inhibir selectivamente los canales de calcio dependientes de voltaje, particularmente los canales de tipo P/Q . OMEGA-CONOTOXINA MVIIC ha despertado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del dolor crónico y los trastornos neurológicos .

Métodos De Preparación

OMEGA-CONOTOXINA MVIIC se sintetiza típicamente utilizando síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento . La síntesis implica los siguientes pasos:

Carga de resina: El primer aminoácido se une a un soporte de resina sólida.

Alargamiento de la cadena: Los aminoácidos subsiguientes se añaden uno por uno en una secuencia específica, con cada adición que implica reacciones de desprotección y acoplamiento.

Escisión y purificación: El péptido completo se escinde de la resina y se purifica mediante cromatografía líquida de alto rendimiento (HPLC).

La producción industrial de OMEGA-CONOTOXINA MVIIC sigue principios similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza .

Análisis De Reacciones Químicas

Oxidative Folding

The proper formation of disulfide bonds is crucial for the biological activity of omega-conotoxin MVIIC .

- Conditions for Correct Folding Oxidative folding of this compound favors mismatched disulfide bonds in an ammonium acetate buffer at pH 7.7 and 21°C. Lowering the reaction temperature to 5°C and increasing the salt concentration (e.g., 2M (NH4)2SO4) promotes the correct folding and yields the biologically active product .

- Two-Stage Pathway The folding process occurs in two stages:

- Effect of Temperature and Salt Temperature and salt concentration significantly influence the equilibrium between mismatched and correctly formed disulfide bonds. Anion binding at low concentrations and the salting-out effect at high salt concentrations can explain the effect of salts on the rearrangement reaction .

Reductive Amination

Reductive amination is a chemical reaction used to modify omega-conotoxin MVIIA (a related conotoxin) by grafting alkyl chains to the peptide sequence . This method can be employed to modify omega-conotoxin MVIIA at various sites .

- Reaction Mechanism Myristic aldehyde reacts with the amino groups on the side chains of lysine residues in omega-conotoxin MVIIA to form Schiff bases. Sodium cyanoborohydride (NaBH3CN) then reduces these Schiff bases, creating covalent bonds and yielding alkyl chain-modified peptides .

- Optimization of Reaction Conditions The molar ratio of peptide to myristic aldehyde, the reaction solvent, and the pH influence the reaction. A 1:1 molar ratio of omega-conotoxin MVIIA to myristic aldehyde in methanol at a weakly acidic pH is suitable for obtaining the modified peptide .

- Multi-Site Modification Performing the modification reaction with a 1:2 molar ratio of omega-conotoxin MVIIA to myristic aldehyde results in multi-site modification .

- Identification of Modified Peptides High-performance liquid chromatography (HPLC) and ESI-MS are used to identify the modified peptides. The preferred site for the reaction is the lysine residue at position 2 (K2) .

Other Chemical Modifications

- N-acetylation and Deamidation N-acetylation of the N-terminus or deamidation of the C-terminus of omega-conotoxins reduces their potency .

Structural Features and Modifications

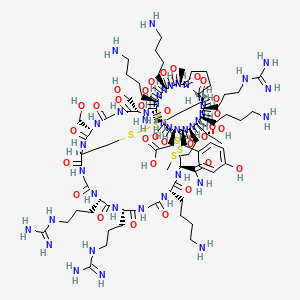

- Disulfide Bridges Omega-conotoxins have a compact structure maintained by disulfide bridges . For this compound, these bonds are between Cys1-Cys16, Cys8-Cys20, and Cys15-Cys26 .

- Importance of Tyrosine Residue Alanine-replacement studies have shown that Tyrosine (Tyr13) is a crucial residue for binding to calcium channels .

- Beta-Sheet Structure Omega-conotoxin MVIIA contains a short triple-stranded antiparallel beta-sheet .

Effects of Salt Concentration and Temperature on Folding

Reductive Amination Optimization

Aplicaciones Científicas De Investigación

OMEGA-CONOTOXINA MVIIC tiene una amplia gama de aplicaciones de investigación científica:

Neurociencia: Se utiliza para estudiar la función de los canales de calcio dependientes de voltaje y su papel en la liberación de neurotransmisores.

Farmacología: El compuesto sirve como una herramienta para desarrollar nuevos analgésicos para el manejo del dolor crónico.

Desarrollo de fármacos: OMEGA-CONOTOXINA MVIIC es un compuesto líder para desarrollar nuevas terapias dirigidas a los canales de calcio.

Mecanismo De Acción

OMEGA-CONOTOXINA MVIIC ejerce sus efectos uniéndose y bloqueando los canales de calcio dependientes de voltaje de tipo P/Q . Esta inhibición evita que los iones calcio entren en las neuronas, lo que reduce la liberación de neurotransmisores y la excitabilidad neuronal . Los objetivos moleculares de OMEGA-CONOTOXINA MVIIC incluyen la subunidad alfa1A del canal de calcio .

Comparación Con Compuestos Similares

OMEGA-CONOTOXINA MVIIC es parte de una familia de conotoxinas que se dirigen a los canales de calcio dependientes de voltaje. Los compuestos similares incluyen:

OMEGA-CONOTOXINA GVIA: Inhibe selectivamente los canales de calcio de tipo N.

OMEGA-CONOTOXINA MVIIA: También se dirige a los canales de calcio de tipo N y se utiliza clínicamente como analgésico.

OMEGA-CONOTOXINA CVID: Otro inhibidor del canal de calcio de tipo N con posibles aplicaciones terapéuticas.

OMEGA-CONOTOXINA MVIIC es única en su selectividad para los canales de calcio de tipo P/Q, lo que la convierte en una herramienta valiosa para estudiar estos canales específicos y sus funciones fisiológicas .

Actividad Biológica

Omega-conotoxin MVIIC (MVIIC) is a peptide neurotoxin derived from the venom of the marine cone snail, Conus magus. It is primarily known for its role as a selective blocker of voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.1) and P/Q-type (CaV2.2) channels. This article delves into the biological activity of MVIIC, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

MVIIC exerts its biological effects by inhibiting calcium influx through specific VGCCs, which are crucial for neurotransmitter release in both central and peripheral nervous systems. The peptide's structure allows it to bind selectively to these channels, blocking calcium entry and consequently modulating synaptic transmission and neuronal excitability.

Key Characteristics:

- Composition: MVIIC consists of 26 amino acids with multiple disulfide bonds that stabilize its structure.

- Target Channels: Primarily inhibits N-type and P/Q-type VGCCs, with some effects on R-type channels as well .

- Biological Effects: Reduction in calcium influx leads to decreased neurotransmitter release, which can be beneficial in conditions characterized by excessive neuronal activity or injury.

Neuroprotective Effects

Recent studies have demonstrated that MVIIC possesses neuroprotective properties, particularly in models of spinal cord injury (SCI). Research indicates that MVIIC can significantly reduce neuronal apoptosis and promote recovery following ischemic events.

In Vitro Studies:

- In spinal cord slices subjected to ischemia, MVIIC pretreatment resulted in a 24.34% reduction in cell death compared to untreated controls. This was associated with decreased activation of caspase-3, a key marker of apoptosis .

In Vivo Studies:

- In a rat model of SCI, MVIIC was administered intralesionally after injury. Behavioral assessments using the Basso Beattie Bresnahan scale showed significant recovery in hindlimb function with doses as low as 15 pmol , highlighting its potential for therapeutic use in spinal injuries .

Comparative Studies

To understand the efficacy and selectivity of MVIIC relative to other conotoxins, a comparison with other omega-conotoxins such as MVIIA and GVIA is essential.

| Conotoxin | Target Channel | Selectivity | Neuroprotective Effects |

|---|---|---|---|

| MVIIC | N-type, P/Q-type | Moderate | Significant |

| MVIIA | N-type | High | Strong |

| GVIA | N-type | Very High | Moderate |

MVIIC's unique profile allows it to be used in contexts where both N-type and P/Q-type channel inhibition is beneficial, such as in certain pain syndromes and neuroprotective strategies following CNS injuries .

Case Studies

- Spinal Cord Injury Model:

- Calcium Channel Blockade:

Propiedades

Número CAS |

147794-23-8 |

|---|---|

Fórmula molecular |

C106H178N40O32S7 |

Peso molecular |

2749.3 g/mol |

Nombre IUPAC |

2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid |

InChI |

InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121) |

Clave InChI |

FHVUTHWUIUXZBY-UHFFFAOYSA-N |

SMILES |

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

SMILES isomérico |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

SMILES canónico |

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Apariencia |

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26 |

Sinónimos |

2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.